molecular formula C17H19NOS B5007793 N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide

N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide

Cat. No.: B5007793
M. Wt: 285.4 g/mol
InChI Key: HRPSKNNUDXOCQI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylsulfanyl group attached to a propanamide backbone, with a 2,6-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide typically involves the reaction of 2,6-dimethylaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with phenylsulfanyl chloride to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The phenylsulfanyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-2-chloropropanamide
  • N-(2,6-dimethylphenyl)-2-phenylacetamide
  • N-(2,6-dimethylphenyl)-2-phenylthioacetamide

Comparison: N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound for various applications. The phenylsulfanyl group also enhances its lipophilicity, which can be advantageous in drug design and materials science .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-8-7-9-13(2)16(12)18-17(19)14(3)20-15-10-5-4-6-11-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPSKNNUDXOCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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